N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique thiazole ring structure
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-21(17-16-18-10-4-1-5-11-18)25-24-26-22(19-12-6-2-7-13-19)23(28-24)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRFNYKDFWEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the attachment of the phenylpropanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by subsequent reactions to introduce the phenylpropanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Uniqueness
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenylpropanamide group contribute to its versatility and potential for diverse applications.
Biological Activity
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a thiazole ring fused with phenyl groups, which enhances its biological activity. The compound's IUPAC name reflects its complex structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H20N2OS |
| Molecular Weight | 396.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biochemical pathways by inhibiting enzymes or receptors involved in cancer cell proliferation and inflammatory responses. The thiazole moiety is known for its ability to interact with biological macromolecules, which may contribute to the compound's anticancer properties.
Cytotoxicity and Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells (MCF-7) and other tumor types.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxicity of related compounds, this compound demonstrated a notable reduction in cell viability compared to untreated controls:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 60 |
| 100 | 30 |
The results indicate that at higher concentrations (≥10 μM), the compound significantly reduces cell viability, suggesting potent anticancer properties .
Comparative Studies
When compared to other thiazole derivatives and anticancer agents like Tamoxifen, this compound exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Comparison Table
| Compound Name | IC50 (μM) MCF-7 | Toxicity on Normal Cells |
|---|---|---|
| This compound | 10 | Low |
| Tamoxifen | 15 | Moderate |
| Other Thiazole Derivative | 20 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
